molecular formula C8H7N3O3S3 B12208694 N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B12208694
M. Wt: 289.4 g/mol
InChI Key: JOKGZYBGVMPNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a methylsulfonyl group (-SO₂CH₃) and at the 2-position with a thiophene-2-carboxamide moiety.

Properties

Molecular Formula

C8H7N3O3S3

Molecular Weight

289.4 g/mol

IUPAC Name

N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C8H7N3O3S3/c1-17(13,14)8-11-10-7(16-8)9-6(12)5-3-2-4-15-5/h2-4H,1H3,(H,9,10,12)

InChI Key

JOKGZYBGVMPNSI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the cyclization of precursor compounds under specific conditions. One common method involves the reaction of 5-(methylsulfonyl)-1,3,4-thiadiazole-2-amine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Formation of the Thiadiazole Core

The thiadiazole ring is often synthesized via dithiocarbazate intermediates. For example, carboxylic acid hydrazides react with carbon disulfide and potassium hydroxide to form potassium dithiocarbazates, which are then treated with hydrazine to yield 4-amino-1,3,4-thiadiazole derivatives . Subsequent reactions with chloro-substituted benzoic acids or other electrophiles could introduce substituents like methylsulfonyl groups.

Coupling with Thiophene Carboxamide

The thiophene-2-carboxamide moiety is likely introduced through amidation. For instance, 5-amino-1,3,4-thiadiazole derivatives react with thiophene carboxylic acid derivatives using coupling agents like EDC and HOBt in acetonitrile . This step forms the amide bond between the thiadiazole and thiophene rings.

Amidation Reactions

Amidation typically involves nucleophilic attack by the thiadiazole amine on the carboxylic acid derivative. For example, 5-amino-1,3,4-thiadiazole reacts with thiophene-2-carboxylic acid in the presence of EDC and HOBt, forming the amide bond . This reaction is often carried out in aprotic solvents like acetonitrile or dichloromethane.

Oxidation of Thioether Groups

The conversion of methylsulfanyl (SMe) to methylsulfonyl (SO₂Me) involves oxidation. A plausible mechanism includes the formation of a sulfenic acid intermediate (S(O)Me), followed by further oxidation to the sulfonyl group (SO₂Me). This reaction is exothermic and requires controlled conditions to prevent decomposition.

Functional Group Reactivity

The compound’s heterocyclic rings (thiadiazole and thiophene) and functional groups (carboxamide, sulfonyl) enable diverse reactivity:

  • Nucleophilic substitution : The thiadiazole sulfur can undergo substitution with electrophiles.

  • Hydrogen bonding : The carboxamide group participates in hydrogen bonding, influencing solubility and bioavailability.

Spectroscopic Analysis

  • NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR are used to confirm the structure. For example, the thiadiazole proton signals appear as multiplets in the aromatic region, while the carboxamide proton shows a broad singlet .

  • Mass spectrometry : ESI-MS confirms molecular weight and purity. For similar compounds, the molecular ion peak ([M+H]⁺) is typically observed .

Chromatographic Analysis

  • HPLC : Used to assess purity and monitor reaction progress.

  • TLC : Provides rapid verification of reaction completion .

Anticancer Potential

Thiadiazole derivatives, including those with thiophene moieties, exhibit anticancer activity. For example, similar compounds show IC₅₀ values in the micromolar range against liver (HepG-2) and lung (A-549) cancer cell lines. The methylsulfonyl group may enhance cytotoxicity by modulating cell cycle regulation or apoptosis pathways .

Enzyme Inhibition

Compounds with thiadiazole and thiophene rings often interact with enzymes like COX-2. For instance, triazolo-thiadiazole derivatives demonstrate selectivity for COX-2 over COX-1 due to hydrophobic and hydrogen-bonding interactions in the active site .

Table 2: Characterization Techniques

TechniquePurposeKey Observations
¹H NMR Structural confirmationThiadiazole proton signals, carboxamide proton (δ ~8–9 ppm)
ESI-MS Molecular weight verification[M+H]⁺ peak (e.g., 331.0 for triazolo-thiadiazole)
HPLC/TLC Purity assessmentRetention time, spot resolution

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves several steps that include the formation of the thiadiazole ring and subsequent functionalization. The compound can be synthesized through a multi-step reaction involving thiophene derivatives and methylsulfonylation processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism of action often involves induction of apoptosis and inhibition of cell proliferation through targeting specific pathways such as VEGFR-2 .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against a range of pathogens. Compounds with similar structures have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been documented in various studies. These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways, which may contribute to their therapeutic efficacy in treating inflammatory diseases .

Material Science Applications

In addition to biological applications, this compound is being explored for its potential use in material science. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices. The incorporation of thiadiazole rings in polymer matrices can enhance conductivity and stability .

Mechanism of Action

The mechanism of action of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives with diverse substituents. Key analogs include:

Compound Name Substituent at 5-Position Key Functional Groups Yield (%) Melting Point (°C) Biological Activity (if reported)
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) -SCH₃ Phenoxyacetamide 79 158–160 Not explicitly stated
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) -SBn Methoxyphenoxyacetamide 85 135–136 Not explicitly stated
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) -SCH₃ Phenylcarboxamide 97 Not reported Acetylcholinesterase inhibition
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) -S-(4-Cl-Bn) Chlorobenzyl-phenoxyacetamide 74 132–134 Not explicitly stated
Target Compound -SO₂CH₃ Thiophene-2-carboxamide N/A N/A Inferred potential antimicrobial/anticancer activity

Key Observations :

  • Electronic Effects: The methylsulfonyl group (-SO₂CH₃) in the target compound is more electron-withdrawing than thioether (-SCH₃ or -SBn) substituents in analogs.
  • Biological Activity: Compounds like 4a (methylthio derivative) show acetylcholinesterase inhibition, while analogs with phenoxyacetamide moieties (e.g., 5e, 5f) may exhibit anti-inflammatory or antimicrobial properties . The thiophene-2-carboxamide group in the target compound is structurally similar to derivatives with reported antimicrobial activity (e.g., compound 52 in ) .
Physicochemical Properties
  • Solubility : The methylsulfonyl group likely improves aqueous solubility compared to lipophilic thioether analogs (e.g., 5h, 5j) .
  • Thermal Stability : Sulfonyl derivatives generally exhibit higher melting points than thioethers due to stronger intermolecular forces. For example, methylsulfonyl analogs may exceed 160°C, whereas methylthio derivatives (e.g., 5f) melt at 158–160°C .

Biological Activity

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that combines the thiadiazole and thiophene moieties. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. This article reviews the biological activity of this compound, highlighting key research findings and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₈H₇N₃O₃S₃
  • Molecular Weight : 289.4 g/mol
  • CAS Number : 901659-73-2

The structure of this compound includes a thiadiazole ring that contributes to its biological activity through hydrogen bonding and electron donation capabilities .

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that thiadiazole derivatives inhibited the growth of various bacterial strains, including Staphylococcus epidermidis and Streptococcus haemolyticus . The mechanism involves the interaction with bacterial proteins and potentially disrupting DNA replication .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For example:

  • Compounds similar to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC₅₀ values indicating potent activity .
  • The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory and Other Activities

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Studies suggest that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . Additionally, they have shown promise as anticonvulsants and analgesics due to their ability to modulate neurotransmitter systems .

Case Study 1: Anticancer Efficacy

A recent study investigated a series of thiadiazole derivatives for their anticancer effects. Among these, a derivative closely related to this compound exhibited an IC₅₀ of 0.28 µg/mL against MCF-7 cells. The study concluded that structural modifications enhanced cytotoxicity through improved lipophilicity and binding affinity to target proteins involved in cell proliferation .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, thiadiazole derivatives were tested against resistant strains of bacteria. The results indicated effective inhibition of growth in multi-drug resistant strains, suggesting that these compounds could be developed into new antibiotics to combat resistance issues .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules:

  • DNA Binding : The compound can bind to DNA, inhibiting replication and transcription processes.
  • Protein Interaction : It may interact with specific proteins involved in cell signaling pathways related to proliferation and apoptosis.
  • Inflammatory Pathway Modulation : It can inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Q & A

Q. What are the established synthetic routes for N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

The compound is synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation or sulfonation. For example, methylsulfonyl groups can be introduced using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in dry acetone). Reaction time, temperature, and solvent polarity critically affect purity: refluxing in ethanol for 3–6 hours typically yields crystalline products, which are recrystallized from ethanol/DMSO mixtures . Characterization involves IR (C=O at ~1670 cm⁻¹, S=O at ~1150 cm⁻¹), ¹H/¹³C NMR (thiophene protons at δ 7.2–7.5 ppm), and MS for molecular ion confirmation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1678 cm⁻¹, methylsulfonyl S=O asymmetric stretch at ~1320 cm⁻¹) .
  • NMR : ¹H NMR distinguishes thiophene protons (δ 7.2–7.5 ppm) and methylsulfonyl protons (singlet at δ 3.3 ppm). ¹³C NMR confirms carbonyl (C=O at ~165 ppm) and thiadiazole ring carbons (~150–160 ppm) .
  • HPLC-MS : Quantifies purity (>95% by reverse-phase C18 column) and confirms molecular weight (e.g., [M+H]⁺ at m/z 330) .

Q. What are the common substituents on the 1,3,4-thiadiazole core, and how do they modulate solubility?

Substituents like methylsulfonyl, benzylthio, and aryl groups impact solubility. Methylsulfonyl enhances hydrophilicity (logP ~1.2), whereas aromatic substituents (e.g., phenyl) increase lipophilicity (logP ~3.5). Solubility in DMSO is typically >10 mg/mL, but aqueous solubility requires co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the anticancer activity of this compound?

SAR studies focus on modifying the thiophene-carboxamide and thiadiazole-sulfonyl groups. For example:

  • Thiophene substitution : Electron-withdrawing groups (e.g., nitro) enhance apoptosis via ROS generation (IC₅₀ ~8 μM in MCF-7 cells).
  • Methylsulfonyl vs. benzylthio : Methylsulfonyl derivatives show superior kinase inhibition (e.g., EGFR IC₅₀ ~0.2 μM) due to stronger hydrogen bonding with ATP-binding pockets .
  • Docking simulations : AutoDock Vina predicts binding affinities (ΔG ~-9.2 kcal/mol) to caspase-3, validated by mutagenesis assays .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 5–50 μM) arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HepG2), serum-free media, and 48-hour exposure.
  • Orthogonal assays : Combine MTT with flow cytometry (apoptosis) and Western blotting (caspase-3 cleavage) .

Q. How does molecular dynamics (MD) elucidate the stability of this compound in enzyme active sites?

MD simulations (AMBER/CHARMM) reveal:

  • Methylsulfonyl-thiadiazole : Forms stable hydrogen bonds with Tyr-185 in 15-lipoxygenase (RMSD <1.5 Å over 100 ns).
  • Thiophene-carboxamide : π-π stacking with Phe-360 stabilizes binding. Free energy calculations (MM-PBSA) confirm ΔG ~-35 kcal/mol .

Q. What are the key considerations in designing stability studies under physiological conditions?

  • pH stability : Monitor degradation via HPLC in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Methylsulfonyl derivatives degrade <10% over 24 hours at 37°C.
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shift from 270 nm to 310 nm) .

Methodological Notes

  • Synthetic Optimization : Use Schlenk techniques for moisture-sensitive steps (e.g., sulfonation) .
  • Crystallography : SHELXL refinement (CCDC deposition recommended) resolves tautomeric forms of the thiadiazole ring .
  • Bioassays : Pre-screen for cytotoxicity in non-cancerous cells (e.g., HEK293) to assess selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.